molecular formula C24H23NO4 B11344569 1-phenyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

1-phenyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11344569
M. Wt: 389.4 g/mol
InChI Key: CRMSBZSUTVEIEX-UHFFFAOYSA-N
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Description

1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that have shown significant biological activity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common method includes the use of a Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often involve the use of hexane and ethyl acetate as solvents, with purification achieved through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific molecular structure, which allows it to fit into the colchicine binding site of the αβ-tubulin heterodimer. This unique fit enhances its biological activity compared to other derivatives .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-phenyl-3-[(2,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C24H23NO4/c1-27-21-15-23(29-3)22(28-2)14-16(21)13-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-12,14-15,19H,13H2,1-3H3

InChI Key

CRMSBZSUTVEIEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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